molecular formula C14H12F3NO2 B6313141 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester CAS No. 1858242-56-4

2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester

Cat. No. B6313141
M. Wt: 283.24 g/mol
InChI Key: PXPKCJBSKGQLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester (2-HPTMPME) is a compound of interest for many scientific researchers. It is a small molecule, containing a phenyl ring, a hydroxy group, a trifluoromethyl group, and a carboxylic acid methyl ester. It has been found to have potential applications in a variety of fields, including medicinal chemistry, biochemistry, and drug development. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester involves the reaction of 2-chloro-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester with sodium hydroxide followed by acidification to obtain the desired product.

Starting Materials
2-chloro-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester, Sodium hydroxide, Acid

Reaction
Add 2-chloro-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester to a solution of sodium hydroxide in water, Heat the mixture to reflux for several hours, Cool the mixture and acidify with acid, Extract the product with a suitable organic solvent, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product

Scientific Research Applications

2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester has been used in a variety of scientific research applications. It has been used as a substrate in the detection of carboxylesterase activity and as a model compound in the study of the mechanism of action of carboxylesterases. It has also been used to evaluate the inhibitory effect of drugs on the activity of carboxylesterases. In addition, 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester has been used to study the binding affinity of proteins and peptides to various substrates.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester is related to its ability to interact with carboxylesterases. Carboxylesterases are enzymes that catalyze the hydrolysis of ester bonds. 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester binds to the active site of the enzyme, forming a complex. This complex then undergoes hydrolysis, resulting in the release of the methyl ester and the formation of a carboxylic acid.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester are largely unknown. However, it has been shown to inhibit the activity of carboxylesterases, which could potentially lead to a variety of physiological effects. In addition, 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester has been found to bind to proteins and peptides, which could potentially lead to changes in their activity.

Advantages And Limitations For Lab Experiments

The use of 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to synthesize and manipulate. In addition, it is relatively stable and non-toxic, making it safe to handle and use in experiments. However, there are some limitations to its use in laboratory experiments. For example, its ability to bind to proteins and peptides can make it difficult to measure its effects accurately.

Future Directions

There are several potential future directions for research involving 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester. One potential direction is to further investigate its ability to interact with proteins and peptides and to determine its effects on their activity. In addition, further research could be done to investigate the potential physiological effects of 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester, as well as its potential applications in drug development. Finally, further research could be done to investigate the potential of 2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester as a substrate for the detection of carboxylesterase activity.

properties

IUPAC Name

3-(methoxymethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-20-8-11-12(14(15,16)17)10(7-18-13(11)19)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPKCJBSKGQLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CNC1=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-phenyl-4-trifluoromethyl-3-pyridine carboxylic acid methyl ester

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